2-Fluoro-5-(trifluoromethoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEDZBZPHZCNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Insights into 2 Fluoro 5 Trifluoromethoxy Pyridine
Density Functional Theory (DFT) Studies on Pyridine (B92270) Derivatives with Fluorine and Trifluoromethoxy Groups
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. For pyridine derivatives, DFT calculations are instrumental in elucidating how substituents like fluorine and trifluoromethoxy groups modulate the electron density distribution within the aromatic ring, thereby influencing the molecule's geometry, stability, and reactivity. researchgate.netresearchgate.netias.ac.in
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. ias.ac.in For 2-fluoro-5-(trifluoromethoxy)pyridine, the calculations would predict specific bond lengths and angles, reflecting the electronic influence of the highly electronegative fluorine atom and the strongly electron-withdrawing trifluoromethoxy group. These substituents are known to decrease the electron density of the pyridine ring, affecting its aromatic character and reactivity. researchgate.net
A critical aspect of understanding a molecule's chemical behavior lies in the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. semanticscholar.orgresearchgate.net A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov In pyridine derivatives, strong electron-withdrawing groups like -F and -OCF3 are expected to lower the energies of both the HOMO and LUMO, with a significant impact on the LUMO level. uni-muenchen.de This stabilization of the LUMO makes the molecule more susceptible to nucleophilic attack.
The table below presents illustrative DFT-calculated electronic properties for a substituted pyridine, demonstrating the typical values obtained from such analyses.
| Parameter | Representative Value | Description |
| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.0 eV | Energy difference between HOMO and LUMO; a larger gap indicates higher kinetic stability. readthedocs.io |
| Dipole Moment (μ) | 3.5 D | A measure of the overall polarity of the molecule arising from its non-uniform charge distribution. |
Note: These values are representative for a pyridine ring with strong electron-withdrawing groups and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net For this compound, an MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue). ias.ac.in The most negative potential is anticipated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for electrophilic attack or protonation. researchgate.net Additional negative potential would be located around the fluorine and oxygen atoms. Conversely, the hydrogen atoms on the pyridine ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. nih.gov
Computational methods are invaluable for exploring reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify intermediates and, crucially, locate the transition state—the highest energy point along the reaction coordinate. wuxibiology.com The energy of this transition state determines the activation energy of the reaction, which governs its rate.
For a molecule like this compound, the pyridine ring is electron-deficient. This electronic characteristic makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group (in this case, likely the fluorine atom). DFT calculations can be used to model the step-wise mechanism of an SNAr reaction. This involves calculating the energies of the starting materials, the intermediate Meisenheimer complex (where the nucleophile has added to the ring), and the final product, as well as the transition states connecting them. wikipedia.org Such analyses can predict which position on the ring is most reactive and what the energy barrier for the reaction will be.
The electronic properties calculated via DFT directly correlate with the molecule's expected reactivity. researchgate.net
Low LUMO Energy : The presence of both fluoro and trifluoromethoxy groups significantly lowers the energy of the LUMO. A low-lying LUMO indicates that the molecule is a good electron acceptor, predisposing the aromatic ring to attack by nucleophiles.
Large HOMO-LUMO Gap : While the LUMO is lowered, the HOMO is also stabilized (lowered in energy), often leading to a relatively large HOMO-LUMO gap. This suggests high kinetic stability, meaning the molecule is not prone to spontaneous decomposition, but will react under appropriate conditions with suitable reagents (like strong nucleophiles). semanticscholar.org
MEP Map : The MEP map visually confirms the sites of reactivity. The positive potential on the carbon atoms of the pyridine ring, especially those adjacent to the electron-withdrawing groups, highlights them as electrophilic centers ripe for nucleophilic attack. ias.ac.in The strong negative potential on the ring nitrogen indicates its basicity and availability for coordination to Lewis acids.
Molecular Modeling and Simulation Approaches in Structure-Reactivity Relationships
Beyond static DFT calculations, molecular modeling and simulations provide dynamic insights into structure-reactivity relationships. These approaches can model how a molecule like this compound interacts with other molecules, including solvents or reactants, over time. By simulating molecular motion, these methods can help understand conformational preferences and the accessibility of reactive sites. For instance, simulations can clarify how the orientation of the trifluoromethoxy group might sterically hinder or electronically facilitate an incoming nucleophile's approach to the pyridine ring.
Quantum Chemical Variables and Their Implications for Chemical Reactivity and Stability
From the fundamental energies calculated by DFT (particularly HOMO and LUMO energies), several quantum chemical variables can be derived to quantify a molecule's reactivity and stability. These descriptors provide a conceptual framework for understanding chemical behavior.
Chemical Potential (μ) : A measure of the tendency of electrons to escape from a system. It is related to electronegativity.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net Hard molecules are generally less reactive than soft molecules.
Electrophilicity Index (ω) : A global measure of a molecule's ability to act as an electrophile (electron acceptor). Molecules with high electrophilicity indices are strong electrophiles.
The following table summarizes these key quantum chemical variables and their significance.
| Quantum Variable | Formula | Implication for Reactivity and Stability |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the molecule's electronegativity. A more negative value suggests a better electron acceptor. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. High hardness (large gap) correlates with higher kinetic stability. researchgate.net |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy stabilization when the molecule accepts electrons; a high value indicates a strong electrophile. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Pyridines
NMR spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. For fluorinated pyridines, ¹⁹F, ¹H, and ¹³C NMR provide complementary information about the molecular structure, electronic environment, and connectivity of atoms.
¹⁹F NMR as a Diagnostic Tool
¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for structural analysis. In a molecule like 2-Fluoro-5-(trifluoromethoxy)pyridine, one would expect two distinct signals in the ¹⁹F NMR spectrum: one for the fluorine atom attached directly to the pyridine (B92270) ring and another for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shifts and coupling constants (J-couplings) between the fluorine nuclei and with neighboring protons would provide definitive structural confirmation. However, specific experimental ¹⁹F NMR data for this compound are not available.
¹H and ¹³C NMR Spectroscopic Analysis
¹H and ¹³C NMR spectra are essential for characterizing the hydrocarbon framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the three protons on the pyridine ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be influenced by the positions of the fluorine and trifluoromethoxy substituents.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the six carbon atoms in the molecule (five in the pyridine ring and one in the trifluoromethoxy group). The carbon signals would exhibit splitting due to coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.), providing valuable connectivity information.
Specific, experimentally determined ¹H and ¹³C NMR data for this compound could not be located.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-F stretching vibrations for the aromatic C-F bond.
Strong C-F stretching vibrations associated with the -OCF₃ group.
C-O-C stretching of the ether linkage.
Vibrations characteristic of the pyridine ring (C=C and C=N stretching).
An experimental IR spectrum for this specific compound is not available in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₆H₃F₄NO), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the -OCF₃ group or other characteristic fragments of the pyridine ring. No experimental mass spectrometry data for this compound could be found.
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and conformation of the molecule. There are no published crystal structures for this compound in the Cambridge Structural Database or other available resources. While crystal structures for related fluorinated pyridines exist, they cannot be used to describe the specific subject of this article. nih.gov
Advanced Applications in Contemporary Organic Synthesis and Materials Science
Fluorinated Pyridines as Versatile Synthetic Building Blocks
Fluorinated pyridines are a critically important class of intermediates in organic synthesis, prized for their unique reactivity and the desirable physicochemical properties they impart to target molecules. The presence of highly electronegative fluorine atoms significantly alters the electronic distribution within the pyridine (B92270) ring, enhancing its electrophilicity and influencing factors like metabolic stability and lipophilicity in derivative compounds. nbinno.com This makes them foundational components in the synthesis of complex chemical structures for various applications, particularly in the pharmaceutical and agrochemical sectors. nbinno.comnbinno.com
2-Fluoro-5-(trifluoromethoxy)pyridine serves as a quintessential example of such a versatile building block. The trifluoromethoxy (OCF₃) group, in particular, has made a remarkable impact in medicinal, agrochemical, and materials science research. nih.gov Its incorporation can enhance lipophilicity and metabolic stability, crucial parameters in drug design. nih.gov The compound offers two key points of reactivity: the fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups, while the pyridine ring itself can be further functionalized. acs.org This dual reactivity allows chemists to use this compound as a scaffold to construct new molecules with tailored properties. nbinno.comnih.gov
The utility of trifluoromethylpyridine derivatives, a closely related class, is well-documented in the creation of advanced herbicides and insecticides. nbinno.comnih.gov The enhanced lipophilicity conferred by fluorinated groups aids in the penetration of the active ingredients into target organisms. nbinno.com Similarly, in pharmaceuticals, these building blocks are instrumental in designing novel drug candidates with improved efficacy and pharmacokinetic profiles. nbinno.comnih.gov
Table 1: Reactivity and Applications of this compound as a Building Block
| Feature | Description | Synthetic Utility | Potential Applications |
|---|---|---|---|
| Reactive Site | Fluorine atom at the C-2 position | Acts as a good leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. acs.org | Introduction of O, N, S, and C-based nucleophiles to create diverse derivatives. |
| Key Functional Group | Trifluoromethoxy (-OCF₃) group at C-5 | Imparts high lipophilicity, metabolic stability, and strong electron-withdrawing character. nih.govnih.gov | Enhancing pharmacokinetic properties in drug candidates and performance in materials. nih.gov |
| Core Structure | Pyridine Ring | Provides a key heterocyclic scaffold ubiquitous in biologically active molecules. nih.govnih.gov | Development of novel pharmaceuticals and agrochemicals. nbinno.comnih.gov |
Development of Complex Fluorinated Molecules via Tandem Reactions
Tandem reactions, or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. This approach is instrumental in rapidly building molecular complexity from simple starting materials. In the context of fluorinated heterocycles, a powerful strategy involves the combination of C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) reaction. acs.org
While direct tandem reactions starting from an unfunctionalized pyridine are one approach, this compound is an ideal substrate for the second stage of such a sequence. The fluorine atom at the 2-position is already installed, priming the molecule for SNAr. acs.org This allows for a streamlined synthesis of complex derivatives. For instance, a variety of nucleophiles (e.g., alcohols, amines, thiols) can displace the 2-fluoro group under mild conditions, leading to a diverse library of 2-substituted-5-(trifluoromethoxy)pyridine derivatives. acs.org This method provides a site-specific way to functionalize the pyridine ring, which is a common challenge in organic synthesis. acs.org The ability to use this pre-fluorinated building block simplifies the development of complex molecules that are of interest in medicinal chemistry and materials science.
Role in Ligand Design for Organometallic Chemistry
The field of organometallic chemistry relies on the design of ligands to tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity, stability, and even therapeutic action. The incorporation of fluorine into ligands can lead to beneficial changes in the physicochemical and biological properties of the resulting metal complexes. mdpi.com
This compound is an attractive candidate for ligand design. The pyridine nitrogen provides a strong coordination site for a wide range of transition metals. The electronic properties of the metal center can be precisely modulated by the strong electron-withdrawing effects of both the fluorine and trifluoromethoxy substituents. This can influence the reactivity in catalytic cycles or the redox potential of the complex. For example, fluorinated ligands have been used in the design of Iridium(III) and Cobalt(II) complexes with potential anticancer properties. mdpi.com By analogy, ligands based on the this compound scaffold could be used to develop novel metallodrugs or catalysts with unique and potentially superior properties. mdpi.com
Applications in Polymer and Fluorinated Network Materials
Fluorinated polymers and network materials are a class of high-performance materials known for their exceptional properties, including high thermal stability, chemical resistance, and hydrophobicity, all stemming from the strength and polarity of the C-F bond. mdpi.com These materials are critical in demanding applications across the aerospace, electronics, and chemical industries. pageplace.de
Organofluorine compounds like this compound can serve as key monomers or building blocks for creating such advanced materials. mdpi.com The reactive 2-fluoro position allows for its incorporation into polymer backbones via nucleophilic aromatic substitution polymerization. For instance, it could react with bisphenols to create fluorinated poly(arylene ether)s. The resulting polymers would benefit from the properties imparted by the trifluoromethoxy groups, such as increased hydrophobicity and thermal stability. mdpi.com The unique combination of a heterocyclic ring and dense fluorination makes this compound a promising candidate for the synthesis of next-generation fluoropolymers with tailored properties for specialized applications, including membranes, coatings, and advanced dielectrics. mdpi.compageplace.de
Emerging Research Directions and Challenges in 2 Fluoro 5 Trifluoromethoxy Pyridine Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry's shift towards sustainability has spurred the development of greener synthetic routes for producing complex molecules like fluorinated pyridines. These approaches prioritize minimizing waste, reducing energy consumption, and using less hazardous materials.
One promising green approach involves vapor-phase reactions, which can offer advantages over traditional liquid-phase synthesis. For instance, the synthesis of related trifluoromethylpyridines has been achieved through simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts. nih.gov This method can produce key intermediates in a single step, although challenges like controlling the formation of multi-chlorinated by-products remain. nih.gov Another sustainable technique utilizes ultrasound in a metal-free and solvent-free environment to synthesize fluorinated heterocyclic compounds, demonstrating high efficiency and scalability. nih.gov
Furthermore, the development of catalytic systems that are robust and can operate under mild conditions is a cornerstone of green chemistry. Palladium-catalyzed hydrogenation has been shown to be a simple and robust method for producing fluorinated piperidines from fluoropyridines, tolerating air and moisture, which simplifies the experimental setup. nih.gov Transition-metal-free processes are also gaining traction as they are more economical and avoid heavy metal residues, a significant benefit for the pharmaceutical industry. researchgate.net
| Method | Key Features | Sustainability Advantages | Reference(s) |
| Vapor-Phase Synthesis | High temperatures (>300°C), transition metal catalysts | One-step reaction, potential for reduced solvent use | nih.gov |
| Ultrasound-Assisted Synthesis | Metal-free, solvent-free, catalyst-free | Ecologically friendly, efficient, scalable | nih.gov |
| Palladium-Catalyzed Hydrogenation | Heterogeneous catalyst, tolerance for air and moisture | Robust, simple procedure, avoids stringent anhydrous/anaerobic conditions | nih.govacs.org |
| Transition-Metal-Free C-F Activation | Use of Lewis acids, light, or radical initiators | Economical, avoids heavy metal contamination | researchgate.net |
Addressing Challenges in Regioselective Functionalization of Pyridine (B92270) Rings
The pyridine ring's intrinsic electronic properties present a significant hurdle for regioselective functionalization. The electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom make direct and selective derivatization challenging, particularly at the C3 and C5 positions (meta-positions). researchgate.netnih.govrsc.org
Traditional methods for C-H functionalization often favor the C2 and C4 positions due to the inherent reactivity of the heterocycle. researchgate.netresearchgate.net Overcoming this bias to achieve meta-functionalization typically requires harsh reaction conditions that are incompatible with many functional groups. nih.gov
Recent strategies to address this challenge involve temporarily altering the electronic nature of the pyridine ring. One such approach is a dearomatization-rearomatization sequence. This involves converting the pyridine into a more electron-rich intermediate, which can then undergo regioselective electrophilic functionalization before the aromaticity is restored. nih.gov This technique has been successfully used for selective halogenation and isotopic labeling under mild conditions. researchgate.net Another strategy involves the use of organosodium bases, such as n-butylsodium, which have been shown to override the directing influence of the nitrogen atom and generate 4-sodiopyridine, enabling functionalization at a remote position. chemrxiv.org
| Challenge | Traditional Outcome | Innovative Approach | Mechanism | Reference(s) |
| Inherent electronic deficiency of pyridine | Functionalization at C2 and C4 positions | Dearomatization-Rearomatization | Temporary conversion to an electron-rich intermediate for electrophilic functionalization | researchgate.netnih.gov |
| Strong directing influence of the nitrogen atom | Metalation at the C2 position with organolithium bases | Use of organosodium bases (e.g., n-butylsodium) | Generation of 4-sodiopyridine, enabling remote functionalization | chemrxiv.org |
| Harsh conditions for meta-functionalization | Poor functional group compatibility | Ring-opening/ring-closing via Zincke imine intermediates | Enables mild and simple protocols for complex molecules | researchgate.netnih.gov |
Exploration of Innovative Methodologies for C–F and C–H Bond Functionalization
The activation and functionalization of strong C–F and C–H bonds are at the forefront of synthetic innovation, offering direct routes to modify molecules like 2-fluoro-5-(trifluoromethoxy)pyridine.
C–F Bond Functionalization: The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. nih.govrsc.org However, successful C-F bond functionalization provides a powerful tool for synthesizing partially fluorinated compounds from readily available polyfluorinated materials. nih.govbaranlab.org Recent progress has been made using various strategies:
Transition-Metal-Free Activation: This involves using Lewis acids to abstract the fluoride (B91410) ion or using light or radical initiators to generate radical intermediates, which are powerful methods for activating inert C-F bonds. researchgate.net
Visible Light Photoredox Catalysis: This approach has emerged as a mild and environmentally benign tool for C-F bond cleavage. It proceeds through radical intermediates, offering new modes of reactivity compared to traditional two-electron processes. nih.gov
Transition Metal Catalysis: Metals such as palladium, nickel, and rhodium are used to facilitate C-F bond cleavage, with catalyst design focusing on ligand selection to improve efficiency and selectivity. numberanalytics.com
C–H Bond Functionalization: Direct C–H functionalization is a highly prized reaction as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. nih.govrsc.org For pyridines, this remains a developing field due to the ring's electronic properties. researchgate.net
Rhodium(III)-Catalyzed Reactions: A Rh(III)-catalyzed C–H functionalization approach has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov
Site-Selective Fluorination: Methods for the direct conversion of a C-H bond adjacent to the nitrogen in pyridines to a C-F bond have been developed using reagents like silver(II) fluoride (AgF₂). This reaction shows high site-selectivity and tolerance for various functional groups. orgsyn.org
Investigation of Novel Reaction Pathways and Catalytic Systems
The discovery of new reaction pathways and more efficient catalytic systems is essential for advancing the synthesis of complex fluorinated pyridines.
Novel Reaction Pathways:
[2+2+2] Cycloaddition: Regioselective cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles provides a smooth and efficient route to α-trifluoromethylated pyridines in excellent yields. nih.gov
Multicomponent Reactions: The Kröhnke reaction, a multicomponent approach, has been utilized to synthesize 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate (B1210297). This method is general for a range of substrates and is scalable. researchgate.net
[3+2] Cycloaddition: 5-Trifluoromethyl 1,2,4-triazoles have been synthesized via a [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile, demonstrating the utility of cycloaddition strategies for building complex fluorinated heterocycles. mdpi.com
Novel Catalytic Systems:
Rhodium(III) Catalysis: Catalyst systems involving [Cp*RhCl₂]₂ with a metal acetate salt have been established for synthesizing multi-substituted pyridines. Modifications to solvent systems, such as using ethyl acetate instead of nucleophilic alcohols, have been crucial for preventing the displacement of fluorine in fluorinated analogues. nih.gov
Palladium Catalysis: A combination of Pd(OH)₂ on carbon with a strong Brønsted acid like HCl in methanol (B129727) has proven to be a simple and effective system for the hydrogenation of fluorinated pyridines to produce fluorinated piperidines. nih.govacs.org
Pyridine-Containing Charge-Transfer Complexes: A novel catalytic system for decarboxylative fluorination has been discovered that is mediated by a pyridine derivative, operating independently of iron catalysis under visible light irradiation. acs.org
| Catalyst System / Pathway | Reaction Type | Substrates | Products | Key Advantages | Reference(s) |
| CoCl₂(phen)/Zn/ZnBr₂ | [2+2+2] Cycloaddition | Fluorinated diynes and nitriles | α-Fluoroalkylated pyridines | High regioselectivity, excellent yields | nih.gov |
| None (Multicomponent) | Kröhnke Reaction | Chalcones, trifluoro-oxopropyl-pyridinium bromide, ammonium acetate | 2-Trifluoromethyl pyridines | Scalable, general for various substrates | researchgate.net |
| Rh(III) Catalysis | C-H Functionalization | α-Fluoro-α,β-unsaturated oximes and alkynes | Multi-substituted 3-fluoropyridines | High regioselectivity with terminal alkynes, straightforward setup | nih.gov |
| Pd(OH)₂/C with HCl | Hydrogenation | Fluoropyridines | Fluorinated piperidines | Simple, robust, chemoselective reduction | nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Fluoro-5-(trifluoromethoxy)pyridine in laboratory settings?
- The synthesis typically involves sequential halogenation and fluorination of a pyridine precursor. Key steps include introducing the trifluoromethoxy group via nucleophilic substitution using reagents like silver trifluoromethoxide or copper-mediated coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions and improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 19F NMR is critical for confirming fluorine substituents, while 1H NMR identifies aromatic proton environments. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and HPLC with UV detection ensures purity (>97%). X-ray crystallography (if crystals are obtainable) resolves regiochemical ambiguities .
Q. How do the fluorine and trifluoromethoxy substituents influence the compound’s reactivity?
- The electron-withdrawing nature of both groups enhances the electrophilicity of the pyridine ring, favoring nucleophilic aromatic substitution (SNAr) at meta and para positions. The trifluoromethoxy group also increases lipophilicity, impacting solubility in polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the trifluoromethoxy group in pyridine derivatives?
- Use cesium carbonate as a base to deprotonate intermediates and improve nucleophilic substitution efficiency. Solvent choice (e.g., DMF for high polarity or THF for milder conditions) affects reaction rates. Microwave-assisted synthesis reduces reaction times while maintaining yields .
Q. What strategies achieve regioselective functionalization of this compound?
- Directed ortho-metalation (DoM) using lithium amides or Grignard reagents directs substituents to specific positions. Alternatively, protecting groups (e.g., silyl ethers) block undesired sites during functionalization. Computational modeling (DFT) predicts regioselectivity trends for new reactions .
Q. How is this compound used in medicinal chemistry for drug discovery?
- The compound serves as a precursor for imidazopyridine analogs targeting kinase inhibitors. Its trifluoromethoxy group improves metabolic stability in vivo. Structure-activity relationship (SAR) studies optimize binding affinity by modifying substituents on the pyridine core .
Q. Are there contradictions in reported biological activities of derivatives, and how can they be resolved?
- Discrepancies in enzyme inhibition assays may arise from impurities (>95% purity required) or assay conditions (e.g., buffer pH, co-solvents). Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics and validate biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
